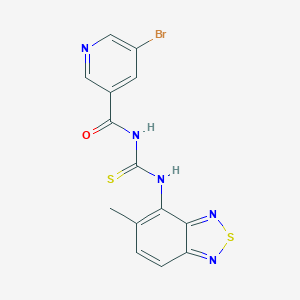
1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA is a complex organic compound that features a bromine atom, a benzothiadiazole ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA typically involves multiple stepsThe final step often involves the coupling of the nicotinamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA involves its interaction with specific molecular targets. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide
- 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide
- 4-bromo-2,1,3-benzothiadiazole
Uniqueness
Compared to similar compounds, 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA stands out due to its unique combination of functional groupsIts specific structure also imparts unique electronic properties, making it particularly useful in materials science and medicinal chemistry .
Properties
Molecular Formula |
C14H10BrN5OS2 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
5-bromo-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H10BrN5OS2/c1-7-2-3-10-12(20-23-19-10)11(7)17-14(22)18-13(21)8-4-9(15)6-16-5-8/h2-6H,1H3,(H2,17,18,21,22) |
InChI Key |
GTYXLPIKTCHWKI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=S)NC(=O)C3=CC(=CN=C3)Br |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=S)NC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenoxyacetamide](/img/structure/B328657.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B328659.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(phenoxyacetyl)thiourea](/img/structure/B328660.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-(phenylacetyl)thiourea](/img/structure/B328661.png)
![N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B328663.png)
![3-(1,3-Benzodioxol-5-yl)-2-imino-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B328664.png)
![N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B328666.png)
![N-(4-chlorophenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B328668.png)
![N-(3-bromophenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B328670.png)
![N-(3-Fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetraazol-2-yl]acetamide](/img/structure/B328673.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B328678.png)
![5-[(3-Iodobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B328679.png)
![5-[(3-bromobenzyl)sulfanyl]-1-(3-chloro-4-fluorophenyl)-1H-tetraazole](/img/structure/B328680.png)
![5-[(3-iodobenzyl)sulfanyl]-1-mesityl-1H-tetraazole](/img/structure/B328681.png)
